molecular formula C17H14N2O3S B4835729 N-{3-[(thiophen-2-ylacetyl)amino]phenyl}furan-2-carboxamide

N-{3-[(thiophen-2-ylacetyl)amino]phenyl}furan-2-carboxamide

Cat. No.: B4835729
M. Wt: 326.4 g/mol
InChI Key: JZCSAIMIVZBXIW-UHFFFAOYSA-N
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Description

N-{3-[(thiophen-2-ylacetyl)amino]phenyl}furan-2-carboxamide is a complex organic compound that features a thiophene ring, a furan ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(thiophen-2-ylacetyl)amino]phenyl}furan-2-carboxamide typically involves the following steps:

    Formation of Thiophen-2-ylacetyl Chloride: Thiophene-2-ylacetic acid is reacted with thionyl chloride to form thiophen-2-ylacetyl chloride.

    Amidation Reaction: Thiophen-2-ylacetyl chloride is then reacted with 3-aminophenylfuran-2-carboxamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(thiophen-2-ylacetyl)amino]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide linkage can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-{3-[(thiophen-2-ylacetyl)amino]phenyl}furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: It can be used to study the interactions of thiophene and furan derivatives with biological targets.

Mechanism of Action

The mechanism of action of N-{3-[(thiophen-2-ylacetyl)amino]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The thiophene and furan rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The amide linkage can also play a role in binding to biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-acetic acid.

    Furan Derivatives: Compounds like furan-2-carboxamide and furan-2-acetic acid.

Uniqueness

N-{3-[(thiophen-2-ylacetyl)amino]phenyl}furan-2-carboxamide is unique due to the combination of thiophene and furan rings in its structure, which can provide a distinct set of chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[3-[(2-thiophen-2-ylacetyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-16(11-14-6-3-9-23-14)18-12-4-1-5-13(10-12)19-17(21)15-7-2-8-22-15/h1-10H,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCSAIMIVZBXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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